molecular formula C21H28O4 B020284 Stizophyllin CAS No. 109237-00-5

Stizophyllin

Cat. No. B020284
M. Wt: 344.4 g/mol
InChI Key: IWQKGRNFKYKJHS-VUZPHRLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stizophyllin is a natural product isolated from the leaves of Stizophyllum commune, a tropical mushroom found in Southeast Asia. It has been studied for its potential use in scientific research due to its unique chemical structure and various biological activities.

Scientific Research Applications

Antineoplastic and Antimutagenic Properties

Stizophyllin, a derivative of chlorophyll, has been noted for its significant biological activities, particularly in the fields of antineoplastic and antimutagenic research. Zeng En-quan (2010) discusses the clinical applications of chlorophyllin, highlighting its potential in cancer therapy due to its unique antineoplastic and antimutagenic activities (Zeng En-quan, 2010).

Hepatoprotective Effects in Diabetic Models

In a study by A. Patar et al. (2018), the hepatoprotective effects of chlorophyllin were explored in a diabetic mouse model. The study found that chlorophyllin treatment could significantly reduce oxidative stress and apoptosis in the liver of diabetic mice, suggesting its potential in managing diabetes-related liver complications (A. Patar et al., 2018).

properties

CAS RN

109237-00-5

Product Name

Stizophyllin

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

1-[(2R,3R,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H28O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-19,23-25H,4,7,9-10H2,1-3H3/t15-,16?,17+,18+,19+,20-,21+/m0/s1

InChI Key

IWQKGRNFKYKJHS-VUZPHRLFSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](CC3C2=CCC4=C[C@H]([C@@H](C[C@]34C)O)O)O)C

SMILES

CC(=O)C1=CCC2C1(C(CC3C2=CCC4=CC(C(CC34C)O)O)O)C

Canonical SMILES

CC(=O)C1=CCC2C1(C(CC3C2=CCC4=CC(C(CC34C)O)O)O)C

synonyms

2,3,12-trihydroxypregna-4,7,16-trien-20-one
stizophyllin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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